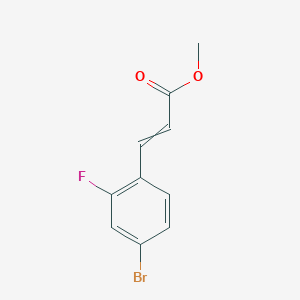
Methyl 3-(4-bromo-2-fluorophenyl)acrylate
Cat. No. B8500509
M. Wt: 259.07 g/mol
InChI Key: XRTIKCDGWXFCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05489592
Procedure details


The 3-(4-bromo-2-fluorophenyl)-2-propenoic acid obtained (17.1 g, 0.0698 mol) is taken up in 250 ml of methanol and 0.5 ml of concentrated sulphuric acid and heated for 12 h at reflux. Evaporation is carried out under vacuum and the residue purified by chromatography on silica (eluent: 1/1 hexane/ethyl acetate). Yd.: 14.7 g (81%) M.p. : 63°-65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[C:4]([F:13])[CH:3]=1.S(=O)(=O)(O)O.[CH3:19]O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([O:12][CH3:19])=[O:11])=[C:4]([F:13])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C=CC(=O)O)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography on silica (eluent: 1/1 hexane/ethyl acetate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
63°-65° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=C(C=C1)C=CC(=O)OC)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
